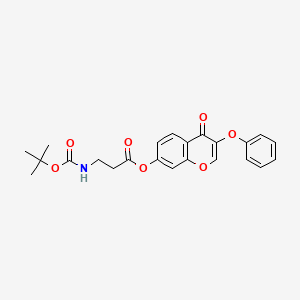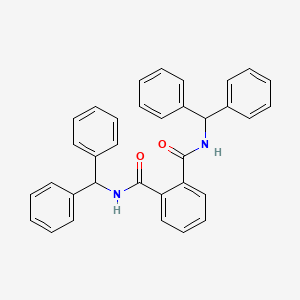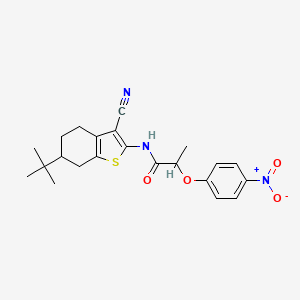![molecular formula C20H12FNO3 B4711888 4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4711888.png)
4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
Descripción general
Descripción
4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as FOZ, is a synthetic compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. FOZ belongs to the class of oxazoles, which are heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring. The unique structure of FOZ has made it a promising candidate for drug development, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of this compound is an area of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are a hallmark of Alzheimer's disease. This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is its ease of synthesis and low toxicity. This compound can be synthesized on a large scale and has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further development as a therapeutic agent. One of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research involving 4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One area of research involves the development of this compound analogs with improved solubility and potency. Another area of research involves the use of this compound in combination with other cancer therapeutic agents to improve efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been the subject of numerous scientific studies due to its potential application in medicinal chemistry. One of the most promising areas of research involves the use of this compound as a cancer therapeutic agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are a hallmark of the disease.
Propiedades
IUPAC Name |
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3/c21-15-8-6-13(7-9-15)18-11-10-16(24-18)12-17-20(23)25-19(22-17)14-4-2-1-3-5-14/h1-12H/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCSALZYNYDPF-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzimidazol-2-ylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4711807.png)

![N-(2-(4-methoxyphenyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4711824.png)
![1-benzoyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4711836.png)
![[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](phenyl)methanone](/img/structure/B4711851.png)
![2-(3-chlorophenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4711852.png)

![(3-(3-methoxybenzyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B4711865.png)
![N-[2-(2-isopropylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B4711868.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4711877.png)
![2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4711878.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B4711881.png)
![2,4-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4711890.png)
